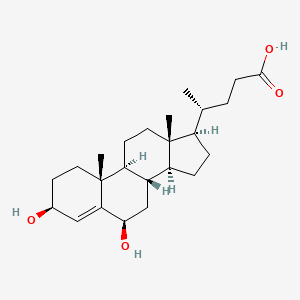

3beta,6beta-Dihydroxychol-4-en-24-oic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3S,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h12,14-19,21,25-26H,4-11,13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,21-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQRAPNIKHYNJX-APLJBLMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Methodologies for Research on 3beta,6beta Dihydroxychol 4 En 24 Oic Acid

Chromatographic Techniques

Chromatography is the cornerstone for separating 3β,6β-Dihydroxychol-4-en-24-oic acid from a complex mixture of related endogenous compounds. The choice between liquid and gas chromatography depends on the specific research goals, sample matrix, and available instrumentation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the analysis of bile acids and cholestenoic acids in biological fluids. nih.gov This preference is due to its exceptional resolution, sensitivity, and specificity, which allow for the precise quantification of multiple analytes in a single run. nih.govnih.gov Ultra-High Performance Liquid Chromatography (UPLC or UHPLC) systems, a variant of HPLC, utilize smaller particle-size columns to achieve even higher resolution, faster analysis times, and improved sensitivity. nih.gov

In a typical LC-MS/MS workflow, a reverse-phase column, such as a C18, is used to separate the bile acids based on their polarity. sigmaaldrich.com A gradient elution with a mobile phase consisting of an aqueous component (often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (like acetonitrile (B52724) or methanol) is employed. sigmaaldrich.comnih.gov The mass spectrometer is usually operated in negative ion mode using electrospray ionization (ESI), as bile acids readily form [M-H]⁻ ions. nih.gov Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. endocrine-abstracts.org

Table 1: Example LC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | UPLC/UHPLC | nih.gov |

| Column | Reverse-phase C18 | sigmaaldrich.com |

| Mobile Phase A | Water with formic acid/ammonium acetate | sigmaaldrich.comnih.gov |

| Mobile Phase B | Acetonitrile/Methanol (B129727) | sigmaaldrich.comnih.gov |

| Flow Rate | 0.3-0.5 mL/min | nih.gov |

| Ionization Mode | Negative Electrospray (ESI) | nih.gov |

| MS Detection | Triple Quadrupole (QqQ) | endocrine-abstracts.org |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | endocrine-abstracts.org |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of cholestenoic acids. nih.gov A significant drawback of GC-MS for these compounds is that their polar carboxyl and hydroxyl groups make them non-volatile. restek.com Therefore, a critical and mandatory derivatization step is required to convert them into more volatile and thermally stable forms suitable for GC analysis. restek.comnih.gov

The most common derivatization method is silylation, where active hydrogens in hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Various silylating reagents are available, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). restek.comnih.gov Once derivatized, the compounds can be separated on a low-polarity capillary column (e.g., HP-5ms) and detected by the mass spectrometer, which provides structural information based on the fragmentation patterns of the derivatized molecules. restek.comnih.gov Although requiring more extensive sample preparation, GC-MS can offer excellent chromatographic resolution. restek.com

Sample Preparation and Derivatization Strategies for Complex Biological Matrices (e.g., Plasma, Cerebrospinal Fluid, Amniotic Fluid)

The quality of analytical data is highly dependent on the sample preparation procedure. The goal is to efficiently extract the analytes of interest from complex biological matrices like plasma, cerebrospinal fluid, or amniotic fluid, while removing interfering substances such as proteins and phospholipids.

For LC-MS/MS analysis, a common and straightforward approach is protein precipitation. nih.gov This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol (often containing internal standards), to the serum or plasma sample. sigmaaldrich.comnih.gov After vortexing and centrifugation, the clear supernatant containing the analytes is collected and can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent. sigmaaldrich.comnih.gov

For more complex samples or to avoid potential artefacts, solid-phase extraction (SPE) is employed. nih.gov For instance, a C18 SPE cartridge can be used to separate cholestenoic acids from the much more abundant and less polar cholesterol, which could otherwise interfere or generate oxidation artefacts. nih.gov

As mentioned for GC-MS analysis, derivatization is essential. The process typically involves two steps: methoximation to protect keto-groups, followed by silylation of hydroxyl and carboxyl groups. researchgate.net The choice of silylating agent can be critical; for example, a mixture of MSTFA, ammonium iodide (NH4I), and dithioerythritol (B556865) (DTE) has been shown to have high efficiency for bile acid derivatization. restek.com Microwave-assisted derivatization has also been explored to accelerate the reaction process. researchgate.net

Isotopic Labeling Approaches (e.g., Deuterium-Enrichment) for Metabolic Tracing

Isotopic labeling is a powerful tool for studying the biosynthesis and metabolism of endogenous compounds. In the context of cholestenoic acids, deuterium-enrichment experiments have been instrumental in elucidating metabolic pathways. nih.gov By administering deuterium-labeled cholesterol to animal models or human subjects, researchers can trace the metabolic fate of the label as it is incorporated into downstream metabolites like oxysterols and cholestenoic acids. nih.govresearchgate.net

The analysis of the resulting deuterium-labeled molecules is performed by mass spectrometry. The shift in mass due to the incorporated deuterium (B1214612) atoms allows for the differentiation between newly synthesized molecules and the pre-existing unlabeled pool. nih.gov This approach has been used to establish metabolic relationships between different oxysterols and cholestenoic acids and to investigate the effects of specific enzymes on these pathways. nih.govresearchgate.net For example, such studies have shown that 3β-hydroxy-5-cholestenoic acid (3β-HCA) is synthesized from cholesterol via an oxidation process catalyzed by the enzyme CYP27A1. nih.gov

Bioinformatics and Data Processing Platforms in Cholestenoic Acid Lipidomics (e.g., MS-DIAL, MZmine2, LIPID MAPS Database)

The large and complex datasets generated by modern mass spectrometry-based lipidomics require sophisticated bioinformatics tools for processing, analysis, and interpretation. nih.gov

MS-DIAL : This is a comprehensive, open-source software for untargeted metabolomics and lipidomics data analysis. lipidmaps.orggithub.io It supports data from both LC-MS/MS and GC-MS and provides an all-in-one solution that includes peak picking, alignment, deconvolution, lipid identification, and statistical analysis. lipidmaps.orgsciex.com Lipid identification is facilitated by matching against internal or user-defined spectral libraries. nih.gov MS-DIAL has a specific focus on lipidomics, with an extensive internal lipidome atlas containing retention time, collision cross-section, and tandem mass spectrometry information for thousands of lipids across numerous subclasses. nih.gov

MZmine2 : This is another popular open-source, modular framework for processing mass spectrometry-based molecular profile data. researchgate.netrsc.org It is highly flexible, allowing users to assemble a customized data processing pipeline that includes steps like raw data import, peak detection, chromatogram building, alignment, and identification. nih.govnih.gov Its graphical user interface and visualization tools allow for immediate visual feedback on parameter settings, aiding in method optimization. researchgate.net The incorporation of the Automated Data Analysis Pipeline (ADAP) has expanded its capabilities to both LC-MS and GC-MS data. researchgate.net

LIPID MAPS Database : The LIPID MAPS (Lipid Metabolites and Pathways Strategy) consortium provides a suite of freely accessible resources that are indispensable for lipidomics research. lipidmaps.orgnih.gov The LIPID MAPS Structure Database (LMSD) is a major component, containing detailed structural and annotation data for tens of thousands of lipids from experimental sources and literature. youtube.com The website also offers a variety of tools for mass spectrometry data analysis, nomenclature, and pathway exploration, serving as a central hub for the lipidomics community. clipidomics.comlipidmaps.org

Table 2: Comparison of Bioinformatics Platforms for Lipidomics

| Platform | Key Features | Primary Application | Reference |

|---|---|---|---|

| MS-DIAL | Comprehensive workflow (peak picking to stats), extensive lipid atlas, supports LC-MS & GC-MS. | Untargeted lipidomics data processing and identification. | lipidmaps.orggithub.ionih.gov |

| MZmine2 | Modular and flexible workflow, strong visualization tools, supports LC-MS & GC-MS. | Processing, visualizing, and analyzing MS-based molecular profiles. | researchgate.netrsc.org |

| LIPID MAPS | Extensive structure database (LMSD), classification system, analysis tools, educational resources. | Lipid annotation, classification, and pathway analysis. | lipidmaps.orgnih.govyoutube.com |

Considerations for Minimizing Artefact Formation (e.g., Auto-oxidation)

A significant challenge in the analysis of cholestenoic acids and other sterols is the potential for artefact formation during sample preparation and storage. Cholesterol, in particular, is susceptible to non-enzymatic auto-oxidation, which can generate a variety of oxysterols that may not have been present in the original biological sample. nih.gov This can lead to the misidentification and misquantification of these compounds.

To minimize the risk of auto-oxidation, several precautions are necessary. A key strategy is to separate the highly abundant and labile cholesterol from the more polar cholestenoic acids and oxysterols as early as possible in the sample preparation workflow. nih.gov This can be effectively achieved using solid-phase extraction (SPE) with a C18 sorbent, where the less polar cholesterol is retained while the more polar analytes are eluted. nih.gov Additionally, minimizing sample exposure to air and light, storing samples at low temperatures (e.g., -80°C), and including antioxidants like butylated hydroxytoluene (BHT) during extraction can help prevent artefactual oxidation.

Experimental Models in Cholestenoic Acid Research

In Vitro Cellular and Biochemical Assay Systems (e.g., Luciferase Assays)

In vitro assays are fundamental tools for characterizing the molecular interactions of bile acids. Luciferase reporter assays, for instance, are commonly employed to determine if a compound can activate nuclear receptors such as the Farnesoid X Receptor (FXR) or the Pregnane (B1235032) X Receptor (PXR), which are master regulators of bile acid, lipid, and xenobiotic metabolism.

While direct studies on 3β,6β-Dihydroxychol-4-en-24-oic acid are not extensively documented, research on structurally related compounds provides a framework for its potential interactions. For example, other 3-oxo-Δ4-unsaturated bile acid intermediates, such as 3-oxo-lithocholic acid (3-oxo-LCA), have been shown to act as FXR agonists. wisc.edu In one study, 3-oxo-LCA was found to transcriptionally regulate key apoptotic genes through its interaction with FXR, encouraging cancer cell death. wisc.edu Another bacterial metabolite, isoalloLCA, which is formed from a 3-oxo-Δ4-LCA intermediate, was found to modulate regulatory T-cell (Treg) activity through the nuclear hormone receptor NR4A1, an interaction that can be quantified using luciferase reporter assays. nih.gov

These findings suggest that the Δ4-unsaturated scaffold, a feature of 3β,6β-Dihydroxychol-4-en-24-oic acid, can be accommodated by nuclear receptors. It is plausible that 3β,6β-Dihydroxychol-4-en-24-oic acid could be similarly evaluated in luciferase assays using cell lines (e.g., HEK293T) transfected with plasmids for specific nuclear receptors (FXR, PXR, LXR, VDR) and their corresponding response elements linked to a luciferase gene. Such experiments would be critical to determine if this specific bile acid has signaling capabilities.

| Assay Type | Purpose | Example Application with Related Compounds |

| Luciferase Reporter Assay | To measure the activation of nuclear receptors (e.g., FXR, PXR, NR4A1) by a specific ligand. | Used to confirm NR4A1-dependent activity of isoalloLCA, a metabolite of 3-oxo-Δ4-LCA. nih.gov |

| Enzyme Kinetic Studies | To determine if a compound inhibits or activates specific enzymes involved in metabolic pathways. | Cholestenoic acid (a general term) has been shown to inhibit DNA methyltransferases (DNMTs). |

| Cell Viability/Proliferation Assays | To assess the effect of a compound on cell growth and death. | 3-oxo-LCA was shown to inhibit the growth of colorectal cancer cells. wisc.edu |

Genetically Modified Organism Models (e.g., Cyp27a1-/-, CYP46A1 Transgenic Mice)

Genetically modified mouse models are indispensable for understanding bile acid metabolism in a physiological context. The knockout of key enzymes can reveal alternative metabolic pathways and uncover the functions of atypical bile acids.

Cyp27a1-/- Mice: The enzyme sterol 27-hydroxylase (CYP27A1) is crucial for the initiation of the alternative (acidic) pathway of bile acid synthesis. researchgate.net Mice lacking this enzyme (Cyp27a1-/-) have been instrumental in demonstrating the existence of other metabolic routes. Studies on Cyp27a1-/- mice show a significant reduction in total bile acids in the liver, gallbladder, and small intestine. nih.govnih.gov Despite the block in the primary acidic pathway, these mice are protected from atherosclerosis when on an ApoE-/- background, a phenomenon linked to the overexpression of other metabolic enzymes like Cyp7a1 and Cyp3a11. google.com The bile acid profile in these mice is altered, with a relative increase in bile acids produced via the classical (neutral) pathway. nih.gov While the presence of 3β,6β-Dihydroxychol-4-en-24-oic acid has not been specifically reported in these models, the compensatory metabolic shifts highlight the system's plasticity and the potential for forming unusual bile acids when a major pathway is disrupted.

CYP46A1 Transgenic Mice: Cholesterol 24-hydroxylase (CYP46A1) is predominantly expressed in the brain and is key to cholesterol elimination from this organ. While research in CYP46A1 transgenic or knockout mice has primarily focused on brain cholesterol homeostasis and its link to neurodegenerative diseases, these models could offer insights into the formation of specific cholestenoic acids. nih.gov For instance, analysis of plasma from a CYP46A1 overexpressing mouse model using advanced mass spectrometry could reveal alterations in the broader cholestenoic acid profile, potentially identifying minor metabolites like 3β,6β-Dihydroxychol-4-en-24-oic acid that might be formed from precursors downstream of CYP46A1 activity.

| Model | Key Feature | Relevance to Cholestenoic Acid Research |

| Cyp27a1-/- Mouse | Knockout of sterol 27-hydroxylase, blocking the main acidic pathway of bile acid synthesis. | Reveals compensatory metabolic pathways and altered bile acid profiles. nih.govnih.gov |

| CYP46A1 Transgenic Mouse | Overexpression of cholesterol 24-hydroxylase, primarily affecting brain cholesterol turnover. | Useful for studying the origins and transport of oxysterols and cholestenoic acids from the brain. nih.gov |

Disease Pathway Models (e.g., Smith-Lemli-Opitz Syndrome Models, Niemann-Pick Disease Models for pathway analysis)

Models of genetic disorders that disrupt cholesterol metabolism are valuable for identifying atypical bile acids that accumulate when specific enzymatic steps are blocked.

Smith-Lemli-Opitz Syndrome (SLOS): SLOS is an autosomal recessive disorder caused by a deficiency in 7-dehydrocholesterol (B119134) (7-DHC) reductase, leading to a buildup of 7-DHC, the immediate precursor to cholesterol. e-kjgm.orgrarediseases.org This precursor can enter the bile acid synthesis pathway, resulting in the formation of atypical bile acids. Studies of SLOS patient samples and animal models have identified unusual Δ⁵-unsaturated bile acids, such as 3β,7β-dihydroxychol-5-en-24-oic acid, which are derived from 7-DHC. nih.gov While these are structurally distinct from the Δ⁴-unsaturated 3β,6β-Dihydroxychol-4-en-24-oic acid, the metabolic derangement in SLOS provides a clear example of how alternative precursors lead to atypical bile acid structures.

Niemann-Pick Disease (NPD) Models: Niemann-Pick disease type C (NPC) is a lysosomal storage disorder where mutations in the NPC1 or NPC2 genes lead to the accumulation of unesterified cholesterol. nih.govjst.go.jp This disruption of cholesterol trafficking results in the formation of unique biomarkers. Metabolomic profiling of plasma from NPC patients has led to the discovery of unusual bile acids, most notably 3β,5α,6β-trihydroxycholanic acid and its glycine (B1666218) conjugate. nih.gov These compounds are metabolites of cholestane-3β,5α,6β-triol, an oxysterol that is also elevated in NPC. nih.gov Although 3β,6β-Dihydroxychol-4-en-24-oic acid has not been identified as a primary biomarker in NPC, the disease demonstrates how cholesterol dysregulation can shunt intermediates into alternative oxidative pathways, leading to the formation of a diverse range of atypical bile acids. nih.govjst.go.jp

| Disease Model | Underlying Defect | Atypical Bile Acids Identified |

| Smith-Lemli-Opitz Syndrome (SLOS) | Deficiency of 7-dehydrocholesterol reductase (DHCR7), leading to high levels of 7-dehydrocholesterol. e-kjgm.orgrarediseases.org | Unusual Δ⁵-unsaturated bile acids (e.g., 3β,7β-dihydroxychol-5-en-24-oic acid). nih.gov |

| Niemann-Pick Disease, Type C (NPC) | Defective intracellular cholesterol transport due to NPC1/NPC2 mutations. nih.gov | 3β,5α,6β-trihydroxycholanic acid and its glycine conjugate. nih.gov |

| AKR1D1 Deficiency | Deficiency of Δ4-3-oxosteroid 5β-reductase. | Accumulation of hepatotoxic 3-oxo-Δ4 bile acids (e.g., 7α-hydroxy-3-oxo-4-cholenoic acid). nih.gov |

Comparative Research with Other Bile Acids and Oxysterols

The biological significance of an atypical bile acid like 3β,6β-Dihydroxychol-4-en-24-oic acid can be understood by comparing its properties to those of well-characterized bile acids and oxysterols.

Comparison with Primary Bile Acids: Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are the main products of hepatic cholesterol catabolism in humans. They are potent activators of FXR and play a key role in the negative feedback regulation of their own synthesis. nih.gov In contrast, secondary bile acids, formed by gut bacteria, such as deoxycholic acid (DCA) and lithocholic acid (LCA), have different receptor activities and are often considered more toxic. Atypical bile acids with a 3-oxo-Δ4 structure, such as intermediates seen in certain metabolic disorders, are considered hepatotoxic. google.comnih.gov Comparative studies in rats have shown that secondary bile acids like DCA are much more potent inhibitors of bile acid synthesis than primary bile acids like taurocholic acid. nih.gov Evaluating where 3β,6β-Dihydroxychol-4-en-24-oic acid fits on this spectrum of activity—from signaling molecule to toxic metabolite—is a key research goal.

Comparison with Oxysterols: Oxysterols, such as 27-hydroxycholesterol (B1664032) (27-HC), are hydroxylated forms of cholesterol that act as transport forms of sterols and are ligands for various nuclear receptors, including Liver X Receptors (LXRs). Cholestenoic acids, including 3β,6β-Dihydroxychol-4-en-24-oic acid, are further oxidation products of cholesterol and oxysterols. The acidic side chain generally increases water solubility compared to their oxysterol precursors. Both classes of molecules represent pathways for cholesterol elimination and signaling, and comparative studies are essential to delineate their distinct and overlapping functions in regulating lipid metabolism and cellular homeostasis.

| Compound Class | Key Features | Primary Receptor Targets |

| Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid) | Synthesized in the liver; efficient detergents for lipid digestion. wikipedia.org | Farnesoid X Receptor (FXR). nih.gov |

| Secondary Bile Acids (e.g., Deoxycholic Acid, Lithocholic Acid) | Formed by gut bacteria; generally more hydrophobic and cytotoxic. | FXR, TGR5, Vitamin D Receptor (VDR). |

| Oxysterols (e.g., 27-Hydroxycholesterol) | Hydroxylated cholesterol derivatives; intermediates in bile acid synthesis and signaling molecules. | Liver X Receptors (LXRs). |

| Δ4-Unsaturated Bile Acids | Intermediates in bacterial metabolism and in certain metabolic diseases; often associated with hepatotoxicity. google.comnih.gov | Potentially FXR, PXR (based on related compounds). wisc.edu |

Synthetic Approaches and Derivatization for Research Applications

Chemical Synthesis of 3β,6β-Dihydroxychol-4-en-24-oic Acid and Analogues

A plausible synthetic route would likely commence with a readily available steroid, such as cholesterol or a bile acid like hyodeoxycholic acid. The synthesis of a related compound, disodium (B8443419) 3β,6β-dihydroxy-5α-cholestane disulfate, starting from cholesterol, provides a relevant example of the formation of the 3β,6β-diol functionality. nih.gov This process typically involves:

Oxidation: Conversion of the starting sterol to a cholest-4-en-3,6-dione. nih.gov

Reduction: Stereoselective reduction of the dione (B5365651) to yield the desired 3β,6β-diol. nih.gov

The introduction of the carboxylic acid side chain at C-24 can be achieved through various methods, including the degradation of the existing sterol side chain followed by the introduction of a new one, a strategy employed in the synthesis of other bile acid derivatives.

An alternative approach could involve the modification of existing bile acids. For instance, the synthesis of a 3β,7β-dihydroxy-24-nor-Δ⁵-cholenoic acid derivative from hyodeoxycholic acid involved key steps such as Beckmann rearrangement for side-chain degradation and stereochemical inversions at C-3. nih.gov Such strategies could be adapted for the synthesis of 3β,6β-dihydroxychol-4-en-24-oic acid.

Preparation of Conjugates (e.g., Glycine (B1666218), Taurine (B1682933), N-Acetylglucosamine) for Mechanistic Studies

The conjugation of bile acids with amino acids or sugars is a key metabolic process and is essential for studying their biological functions. The synthesis of these conjugates for research purposes is well-established.

Glycine and Taurine Conjugates: The synthesis of glycine-conjugated bile acids can be achieved using the carbodiimide (B86325) method. nih.gov This involves the coupling of the carboxylic acid group of the bile acid with the amino group of ethyl glycinate, followed by hydrolysis of the ester. A similar approach can be used for taurine conjugation.

N-Acetylglucosamine (GlcNAc) Conjugates: The synthesis of N-acetylglucosaminides of bile acids is a more complex process. A common method is the Koenigs-Knorr reaction, where an appropriately protected bile acid is condensed with acetochloroglucosamine using a catalyst like cadmium carbonate. nih.gov Subsequent deprotection steps yield the desired N-acetylglucosaminide. nih.gov Research has shown that N-acetylglucosaminidation can be selective, for example, occurring at the 7β-hydroxyl group in 7β-hydroxy bile acids. nih.gov

The general scheme for the synthesis of these conjugates is outlined below:

| Conjugate Type | Synthetic Method | Key Reagents |

| Glycine | Carbodiimide coupling | Bile acid, Ethyl glycinate, Carbodiimide |

| Taurine | Amidation | Bile acid p-nitrophenyl ester, Taurine |

| N-Acetylglucosamine | Koenigs-Knorr reaction | Protected bile acid, Acetochloroglucosamine, Cadmium carbonate |

Development of Stable Isotope-Labeled Standards for Quantitative Research

Quantitative analysis of bile acids in biological samples by mass spectrometry necessitates the use of stable isotope-labeled internal standards. Deuterium-labeled compounds are commonly used for this purpose.

The synthesis of deuterium-labeled 3β,6β-dihydroxychol-4-en-24-oic acid would involve introducing deuterium (B1214612) atoms into the molecule at positions that are not susceptible to exchange under physiological or analytical conditions. General strategies for the synthesis of deuterium-labeled compounds include:

"Exchange Approach": Selectively exchanging specific protons in the target molecule with deuterium using a deuterium source (e.g., D₂O) and a catalyst.

For complex molecules like bile acids, a "synthetic approach" is often preferred to ensure the stability of the label. The synthesis of polydeuterated indole-3-acetic acid for use as an internal standard highlights the importance of placing the deuterium labels on a stable part of the molecule, such as an aromatic ring, to prevent their loss during sample preparation and analysis. nih.gov In the context of 3β,6β-dihydroxychol-4-en-24-oic acid, deuterium atoms could be introduced into the steroid nucleus or the side chain during the synthetic process.

Synthesis of Novel Derivatives for Structure-Activity Relationship Studies

The synthesis of novel derivatives of 3β,6β-dihydroxychol-4-en-24-oic acid is crucial for understanding its structure-activity relationships (SAR). By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its effects.

While specific SAR studies on 3β,6β-dihydroxychol-4-en-24-oic acid are not extensively documented, general principles from other bile acid and steroid research can be applied. Modifications could include:

Alterations to the Hydroxyl Groups: Esterification, etherification, or inversion of the stereochemistry of the 3β- and 6β-hydroxyl groups.

Modification of the Double Bond: Saturation or shifting the position of the C4-C5 double bond.

Changes to the Carboxylic Acid Side Chain: Amidation with different amino acids or conversion to an alcohol or other functional groups.

For example, studies on other dihydroxysteroids have shown that the distance between hydroxyl groups can be a critical determinant of biological activity. nih.gov The synthesis and cytotoxic analysis of various disodium 3β,6β-dihydroxysterol disulfates revealed that the nature of the side chain at position 17 is necessary for their biological activity. nih.gov These findings provide a framework for the rational design of novel derivatives of 3β,6β-dihydroxychol-4-en-24-oic acid for SAR studies.

Future Directions and Research Gaps in the Study of 3beta,6beta Dihydroxychol 4 En 24 Oic Acid

Elucidation of Unidentified Enzymatic Steps

The biosynthesis of 3beta,6beta-dihydroxychol-4-en-24-oic acid is thought to occur through an alternative or "acidic" pathway of bile acid synthesis. This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and is responsible for a smaller fraction of total bile acid production compared to the classical "neutral" pathway initiated by cholesterol 7α-hydroxylase (CYP7A1). nih.govnih.gov While the major steps of the acidic pathway are known, the precise enzymatic reactions leading to the formation of this compound remain to be fully elucidated.

Key research questions that need to be addressed include identifying the specific cytochrome P450 enzymes and reductases responsible for the introduction of the 6-beta-hydroxyl group and the formation of the double bond at the C4 position. The regulation of these enzymes and their expression in different tissues are also unknown. It is plausible that under certain pathophysiological conditions, the flux through this alternative pathway is enhanced, leading to increased production of this atypical bile acid.

| Pathway | Initiating Enzyme | Key Intermediates | Known End Products | Unidentified Steps for this compound |

| Classical (Neutral) Pathway | Cholesterol 7α-hydroxylase (CYP7A1) | 7α-hydroxycholesterol | Cholic acid, Chenodeoxycholic acid nih.gov | N/A |

| Alternative (Acidic) Pathway | Sterol 27-hydroxylase (CYP27A1) | 27-hydroxycholesterol (B1664032) | Chenodeoxycholic acid youtube.com | Specific enzymes for 6β-hydroxylation and Δ4-bond formation |

Discovery of Novel Receptor Interactions and Downstream Effectors

Bile acids are now recognized as important signaling molecules that activate a variety of nuclear and cell surface receptors, thereby regulating their own synthesis and transport, as well as lipid, glucose, and energy metabolism. nih.govnih.gov The primary bile acids, cholic acid and chenodeoxycholic acid, are well-known ligands for the farnesoid X receptor (FXR). nih.goveurekalert.orgsciencedaily.com However, the receptor targets for many atypical bile acids, including this compound, are largely unknown.

Future research should focus on identifying novel receptor interactions for this compound. It is possible that it binds to other known bile acid receptors, such as the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), the pregnane (B1235032) X receptor (PXR), or the vitamin D receptor (VDR), with varying affinities. nih.gov It is also conceivable that this compound interacts with as-yet-unidentified receptors, leading to the activation of novel downstream signaling pathways. Understanding these interactions is crucial for elucidating the physiological and pathophysiological roles of this atypical bile acid.

| Receptor | Known Bile Acid Ligands | Potential for Interaction with this compound | Potential Downstream Effects |

| Farnesoid X Receptor (FXR) | Chenodeoxycholic acid, Cholic acid, Deoxycholic acid, Lithocholic acid nih.gov | Unknown, needs investigation. | Regulation of bile acid, lipid, and glucose metabolism. nih.gov |

| GPBAR1 (TGR5) | Lithocholic acid, Deoxycholic acid, Taurolithocholic acid nih.gov | Possible, requires experimental validation. | Modulation of energy homeostasis, inflammation, and gut motility. researchgate.net |

| Pregnane X Receptor (PXR) | Lithocholic acid, 3-keto-lithocholic acid | Possible, requires experimental validation. | Regulation of xenobiotic and drug metabolism. |

| Vitamin D Receptor (VDR) | Lithocholic acid, 3-oxo-lithocholic acid | Possible, requires experimental validation. | Calcium homeostasis, immune modulation. |

| Retinoid-related Orphan Receptor γt (RORγt) | 3-oxo-lithocholic acid and its derivatives mdpi.com | Possible, requires experimental validation. | Regulation of immune cell differentiation and function. mdpi.com |

Integration with Broader Omics Data for Systems Biology Understanding

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study complex biological systems. A systems biology approach, which integrates these different layers of biological information, is essential for a comprehensive understanding of the role of this compound.

Future studies should aim to integrate metabolomic data on the levels of this and other bile acids with transcriptomic and proteomic data from relevant tissues, such as the liver and intestine. This will allow for the identification of genes and proteins whose expression is correlated with the abundance of this compound, providing clues to its biosynthetic pathways and downstream effects. Furthermore, incorporating genomic data can help identify genetic variants that influence the production of this atypical bile acid. Such an integrated approach will be instrumental in building predictive models of bile acid metabolism and its role in health and disease. tandfonline.comnih.govresearchgate.net

Development of Advanced Analytical Techniques for Comprehensive Profiling

Accurate and sensitive quantification of the full spectrum of bile acids in biological samples is a significant analytical challenge. While methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are commonly used, there is a need for the development of more advanced analytical techniques for the comprehensive profiling of atypical bile acids like this compound. nih.govnih.gov

Future efforts should focus on developing ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods with high resolution and sensitivity. nih.govresearchgate.net These methods will enable the separation and quantification of isomeric bile acids and the detection of low-abundance species. The use of novel derivatization strategies and the development of certified reference standards for atypical bile acids will also be crucial for improving the accuracy and reproducibility of these measurements. nih.gov Such advancements will be critical for elucidating the subtle changes in the bile acid profile that may be associated with various diseases.

| Analytical Technique | Advantages | Limitations for Atypical Bile Acids | Future Development Needs |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution for certain compounds. | Requires derivatization, may not be suitable for all bile acids. nih.gov | Optimization of derivatization protocols. |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Good for separating complex mixtures. creative-proteomics.com | Co-elution of isomers can be an issue. researchgate.net | Higher resolution columns and improved separation methods. |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | High sensitivity and throughput. nih.gov | Lack of commercially available standards for many atypical bile acids. researchgate.net | Synthesis of certified reference standards. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. nih.gov | Lower sensitivity compared to MS-based methods. | Increased sensitivity through technological advancements. |

Exploration of Specific Roles in Model Systems of Fundamental Biological Processes

To understand the physiological and pathophysiological significance of this compound, it is essential to study its effects in relevant model systems. This includes both in vitro cell-based assays and in vivo animal models.

Future research should utilize cell lines expressing specific bile acid receptors to investigate the signaling properties of this atypical bile acid. Organoid models of the liver and intestine could also provide valuable insights into its effects on tissue-specific functions. In vivo studies using animal models of diseases such as cholestasis, non-alcoholic fatty liver disease (NAFLD), and inflammatory bowel disease (IBD) will be crucial for determining whether the levels of this compound are altered in these conditions and whether it plays a causative or protective role. These studies will be instrumental in bridging the gap between basic biochemical research and clinical relevance.

Q & A

Q. What controls are critical for in vivo pharmacokinetic studies of this compound?

- Methodological Answer : Include bile-duct cannulated rodents to distinguish hepatic vs. intestinal excretion. Use stable isotope-labeled internal standards (e.g., 13C24) for LC-MS/MS quantification. Monitor gut microbiota via 16S rRNA sequencing, as bacterial dehydroxylation can convert the compound into secondary metabolites. Control diets to avoid confounding effects of endogenous bile acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.